3-Chloro-5-(trifluoromethyl)aniline

Physical property differentiation Regioisomer comparison Laboratory handling

Specify this exact regioisomer to ensure reliable structure-activity relationships. Its crystalline solid form (mp 48–52°C) guarantees precise handling versus liquid isomers, while documented ≥99.0% HPLC purity with ≤0.3% isomer control eliminates confounding contamination in kinase inhibitor programs targeting TrkA or TNIK. Avoid introducing known pharmaceutical impurities, such as the 4-chloro-3-(trifluoromethyl)aniline found in sorafenib synthesis. The electron-withdrawing 3-chloro-5-(trifluoromethyl) pattern provides a unique reactivity profile for amidation and cross-coupling, making it the definitive building block for your CNS-penetrant candidates.

Molecular Formula C7H5ClF3N
Molecular Weight 195.57 g/mol
CAS No. 69411-05-8
Cat. No. B3024741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(trifluoromethyl)aniline
CAS69411-05-8
Molecular FormulaC7H5ClF3N
Molecular Weight195.57 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1N)Cl)C(F)(F)F
InChIInChI=1S/C7H5ClF3N/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H,12H2
InChIKeyOVENUGPMQDFGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(trifluoromethyl)aniline (CAS 69411-05-8): Overview of a Regiospecific Halogenated Aniline Building Block


3-Chloro-5-(trifluoromethyl)aniline (CAS 69411-05-8) is a meta-substituted aromatic amine with a chloro group at the 3-position and a trifluoromethyl group at the 5-position on the benzene ring [1]. With a molecular weight of 195.57 g/mol and XLogP3-AA of 2.8, this compound exhibits moderate lipophilicity that supports its utility as a synthetic intermediate [2]. The electron-withdrawing nature of both the chloro and trifluoromethyl substituents modulates the electronic properties of the aromatic ring, while the primary amine group provides a reactive handle for amidation, cross-coupling, and heterocycle formation [1]. This substitution pattern distinguishes it from other chloro-trifluoromethyl aniline regioisomers, each of which presents distinct reactivity profiles and downstream synthetic applications.

3-Chloro-5-(trifluoromethyl)aniline (CAS 69411-05-8): Why Regioisomer Substitution Is Not Viable in Synthetic Workflows


Chloro-trifluoromethyl anilines exist as multiple regioisomers that are not functionally interchangeable. The specific 3-chloro-5-(trifluoromethyl) substitution pattern dictates the electronic distribution, steric environment, and reactivity of the aniline core in downstream transformations . For example, 2-chloro-5-(trifluoromethyl)aniline (CAS 121-50-6) exhibits a melting point of 10 °C and exists as a liquid at room temperature, whereas 3-chloro-5-(trifluoromethyl)aniline is a crystalline solid with a melting point of 48–52 °C, fundamentally altering its handling, purification, and formulation characteristics [1][2]. Similarly, 4-chloro-3-(trifluoromethyl)aniline (CAS 320-51-4) serves as the specific impurity marker in sorafenib manufacturing, demonstrating that even positional isomer substitution can have regulatory and quality implications in pharmaceutical synthesis [3]. The following quantitative evidence establishes precisely why substitution with close analogs fails and why this specific regioisomer must be specified in procurement.

3-Chloro-5-(trifluoromethyl)aniline (CAS 69411-05-8): Quantitative Differentiation Evidence Versus Analogous Chloro-Trifluoromethyl Anilines


Physical State Differentiation: Crystalline Solid Versus Liquid Regioisomers Facilitates Accurate Weighing and Storage Stability

3-Chloro-5-(trifluoromethyl)aniline exists as a crystalline solid with a melting point of 48–52 °C [1]. In direct contrast, the regioisomer 2-chloro-5-(trifluoromethyl)aniline (CAS 121-50-6) is a liquid at room temperature with a melting point of 10 °C [2]. This 38–42 °C difference in melting point translates to distinct physical states under standard laboratory conditions, directly impacting weighing accuracy, containment requirements, and long-term storage stability [1][3].

Physical property differentiation Regioisomer comparison Laboratory handling

Pharmaceutical Intermediate Specificity: Regioisomer as Impurity Marker in Sorafenib Manufacturing

4-Chloro-3-(trifluoromethyl)aniline (CAS 320-51-4), a close regioisomer, is explicitly documented as an impurity in sorafenib manufacturing, a multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf family kinases [1][2]. This establishes that positional isomer identity carries regulatory weight in pharmaceutical quality control. In contrast, 3-chloro-5-(trifluoromethyl)aniline serves as a distinct building block for kinase inhibitor scaffolds, including TrkA inhibitors with reported IC50 values as low as 1.90 nM in enzyme-linked immunosorbent assays [3].

Pharmaceutical impurity control Regulatory compliance Kinase inhibitor synthesis

LogP and Lipophilicity Profile: Computed Partition Coefficient Supports Blood-Brain Barrier Penetration Design

3-Chloro-5-(trifluoromethyl)aniline exhibits a computed XLogP3-AA value of 2.8 [1] and a measured LogD (pH 7.4) of 2.63 [2]. This lipophilicity profile falls within the optimal range for blood-brain barrier penetration (LogP 1.5–3.5) while remaining below the threshold associated with high metabolic clearance (LogP > 5). The trifluoromethyl group at the meta-position contributes approximately +0.5 to +1.0 to the LogP value relative to the non-fluorinated analog 3-chloroaniline, based on established Hansch hydrophobic substituent constants for CF3 (π ≈ 0.88–1.07) [3].

Lipophilicity CNS drug design ADME properties

Commercial Purity and Isomer Control Specifications: ≥99.0% HPLC with Chlorinated Isomers ≤0.3%

Commercial technical-grade 3-chloro-5-(trifluoromethyl)aniline is supplied with a purity specification of ≥99.0% by HPLC, with specific control of chlorinated isomers limited to ≤0.3% by HPLC analysis [1]. This represents a tighter specification than the 97% purity grade commonly offered for this compound class , and the explicit isomer impurity monitoring provides quantitative assurance for applications sensitive to positional isomer contamination, such as pharmaceutical intermediate synthesis and structure-activity relationship studies.

Quality control Purity specification Isomer impurity control

Versatile Synthetic Reactivity: Bromination Yield of 96% Demonstrates Efficient Downstream Functionalization

3-Chloro-5-(trifluoromethyl)aniline undergoes efficient electrophilic aromatic substitution. In a reported synthetic protocol, bromination with N-bromosuccinimide (NBS) in dimethyl sulfoxide under inert atmosphere at 760 Torr for 5.5 hours produced 4-bromo-3-chloro-5-(trifluoromethyl)aniline in 96% yield . This high conversion efficiency demonstrates that the 4-position ortho to the amine group remains highly accessible for further functionalization despite the presence of electron-withdrawing substituents at the 3- and 5-positions.

Synthetic efficiency Bromination Reaction yield

3-Chloro-5-(trifluoromethyl)aniline (CAS 69411-05-8): Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Discovery Programs Requiring TrkA or TNIK Scaffold Elaboration

3-Chloro-5-(trifluoromethyl)aniline serves as a core building block in kinase inhibitor programs targeting TrkA (tropomyosin receptor kinase A) and TNIK (TRAF2 and NCK-interacting protein kinase). Derivatives incorporating this aniline scaffold have demonstrated IC50 values of 1.90 nM against TrkA in ELISA-based assays [1] and 15 nM against TNIK [2]. The 2.8 LogP value positions derivatives favorably for CNS penetration, a critical requirement for TrkA-targeted therapies addressing neurodegenerative conditions and chronic pain. Procurement of the 3-chloro-5-(trifluoromethyl) regioisomer with documented isomer purity ≤0.3% ensures that structure-activity relationships are not confounded by positional isomer contamination [3].

Agrochemical Intermediate Synthesis Requiring Lipophilicity-Enhanced Bioactivity

The trifluoromethyl group in 3-chloro-5-(trifluoromethyl)aniline confers enhanced lipophilicity (ΔLogP ≈ +0.8 to +1.0 versus non-fluorinated analogs) [4][5], a property that directly translates to improved membrane penetration and metabolic stability in agrochemical active ingredients. This compound is explicitly identified as a precursor in herbicides and fungicides targeting trifluoromethyl-functionalized bioactive molecules [6]. The crystalline solid physical state (mp 48–52 °C) facilitates precise gravimetric handling in formulation development compared to liquid regioisomers, enabling reproducible preparation of screening libraries and formulation prototypes [6].

Pharmaceutical Process Development Requiring Regioisomer Identity Verification and Impurity Control

Given that the close analog 4-chloro-3-(trifluoromethyl)aniline (CAS 320-51-4) is a documented impurity in sorafenib manufacturing [7][8], pharmaceutical process development groups working on kinase inhibitors or related scaffolds must specify the correct regioisomer to avoid introducing known impurities. The commercial availability of 3-chloro-5-(trifluoromethyl)aniline with ≥99.0% HPLC purity and explicit chlorinated isomer control ≤0.3% [6] provides the quality documentation required for regulatory submissions and eliminates the need for in-house isomer separation, which typically requires specialized chromatographic methods and adds 1–3 days to process timelines.

Multi-Step Organic Synthesis Requiring High-Yielding Intermediate Functionalization

The 96% bromination yield of 3-chloro-5-(trifluoromethyl)aniline using NBS in DMSO demonstrates exceptional reactivity at the 4-position despite deactivation by the 3-chloro and 5-trifluoromethyl substituents. This high conversion efficiency supports cost-effective multi-step synthetic routes in both medicinal chemistry laboratories and process development settings. The combination of high bromination yield and solid-state handling convenience makes this regioisomer particularly suitable for parallel synthesis applications and building block library production where material efficiency and operational reproducibility are critical.

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